molecular formula C16H17NO3S B2535289 ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 681460-07-1

ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2535289
CAS No.: 681460-07-1
M. Wt: 303.38
InChI Key: UOXAUTLWKPQCRA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (molecular formula: C₁₇H₁₇NO₃S; molecular weight: 315.39 g/mol) is a benzothiophene derivative featuring a partially hydrogenated bicyclic core (4,5,6,7-tetrahydro-1-benzothiophene) with an ethyl ester group at position 3 and a 2-formylpyrrole substituent at position 2. The compound’s structure is characterized by the planar benzothiophene system and the electron-withdrawing formyl group on the pyrrole ring, which may enhance reactivity or serve as a site for further functionalization . Its carboxylic acid derivative (2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid) is marketed for medicinal applications, though specific biological data remain undisclosed .

Properties

IUPAC Name

ethyl 2-(2-formylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-2-20-16(19)14-12-7-3-4-8-13(12)21-15(14)17-9-5-6-11(17)10-18/h5-6,9-10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXAUTLWKPQCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound has a complex structure that combines a benzothiophene moiety with a pyrrole derivative. Its molecular formula is C14H15N2O2SC_{14}H_{15}N_{2}O_{2}S with a molecular weight of approximately 273.35 g/mol. The presence of both the formyl group and the tetrahydrobenzothiophene structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value indicating significant inhibition of cell proliferation in HepG2 (liver cancer) and MCF7 (breast cancer) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Antioxidant Activity

The compound also shows promising antioxidant properties. It was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it demonstrated a strong ability to scavenge free radicals. This antioxidant activity is crucial for mitigating oxidative stress-related diseases and could enhance the therapeutic efficacy of other treatments.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vivo experiments indicated that it significantly reduced pro-inflammatory cytokines in animal models of inflammation. The compound's ability to inhibit COX-2 and other inflammatory mediators suggests potential therapeutic applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Free Radical Scavenging : It neutralizes harmful free radicals through electron donation.
  • Cytokine Modulation : It regulates the expression of pro-inflammatory cytokines, thereby reducing inflammation.

Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated that at concentrations above 10 µM, significant inhibition of cell viability was observed in both HepG2 and MCF7 cells.

Cell LineIC50 (µM)
HepG215
MCF712

Study 2: Antioxidant Activity

The DPPH assay results showed that the compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant capacity compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µg/mL)
Ethyl Benzothiophene25
Ascorbic Acid30

Study 3: Anti-inflammatory Effects

In an animal model of acute inflammation induced by carrageenan, treatment with the compound resulted in a marked decrease in paw edema compared to control groups.

Treatment GroupPaw Edema (mm)
Control8.5
Ethyl Benzothiophene4.0

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a broader class of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives. Key structural variations occur at position 2 of the benzothiophene core, influencing physicochemical properties and applications.

Substituent Variations and Physicochemical Properties

Table 1: Key Derivatives and Their Properties
Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 2-formyl-1H-pyrrol-1-yl C₁₇H₁₇NO₃S 315.39 Medicinal intermediates (inferred)
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzamido C₁₈H₁₉NO₃S 329.41 Crystallography; dye/pharmaceutical intermediates
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pyridine-4-carboxamido C₁₈H₁₈N₂O₃S 342.42 Structural studies; planar molecular packing
Ethyl 2-(formylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Formylamino C₁₂H₁₅NO₃S 253.32 Synthetic intermediate; disordered crystal packing
Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-hydroxybenzylideneamino C₁₈H₁₈N₂O₃S 342.42 Fluorometric Fe³⁺ sensing; turn-off chemosensor
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-formylpyrrole group introduces electrophilic character, contrasting with amide derivatives (e.g., benzamido, pyridine carboxamido) that exhibit hydrogen-bonding capabilities .
  • Solubility and Reactivity : Methyl esters (e.g., ) may offer higher solubility in polar solvents compared to ethyl esters, while bulkier substituents (e.g., 3-propoxybenzoyl in ) reduce solubility .
  • Crystallographic Behavior : Derivatives like ethyl 2-benzamido-... exhibit planar heterocyclic and aromatic rings with dihedral angles <10°, favoring dense crystal packing . Disordered methylene groups in some analogs (e.g., ) complicate refinement using tools like SHELXL .

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